molecular formula C18H24N6O B2584606 4-(6-(dimethylamino)pyridazin-4-yl)-N-(m-tolyl)piperazine-1-carboxamide CAS No. 1798539-03-3

4-(6-(dimethylamino)pyridazin-4-yl)-N-(m-tolyl)piperazine-1-carboxamide

Cat. No.: B2584606
CAS No.: 1798539-03-3
M. Wt: 340.431
InChI Key: WMASQLQJPZJROO-UHFFFAOYSA-N
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Description

4-(6-(dimethylamino)pyridazin-4-yl)-N-(m-tolyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H24N6O and its molecular weight is 340.431. The purity is usually 95%.
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Scientific Research Applications

Modes of Action and Biological Properties

One study discusses the properties of pyridazinone herbicides, highlighting their action mechanisms and biological effects. Specifically, it mentions a compound with a pyridazinone structure that inhibits the Hill reaction and photosynthesis, detailing how modifications to the chemical structure can enhance its biological properties, including resistance to metabolic detoxication and interference with chloroplast development (Hilton et al., 1969).

Antimicrobial and Enzyme Inhibition

Another study focuses on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which shows potent bacterial biofilm and MurB enzyme inhibitory activities. These compounds, including a dimethylamino derivative, were found to have significant antibacterial efficacies against various bacterial strains, highlighting their potential as antimicrobial agents (Mekky & Sanad, 2020).

Antineoplastic Applications

In the context of antineoplastic applications, a study on Flumatinib, a novel tyrosine kinase inhibitor, provides insights into the metabolism of compounds containing piperazine and dimethylamino groups in chronic myelogenous leukemia patients. It identifies main metabolic pathways and suggests modifications that could potentially enhance the efficacy and safety of similar compounds (Gong et al., 2010).

Synthesis and Chemical Interactions

Research on the synthesis of polyamides containing nucleobase derivatives showcases the versatility of compounds with dimethylamino and piperazine structures in creating polymers with potential applications in materials science or biotechnology (Hattori & Kinoshita, 1979).

Properties

IUPAC Name

4-[6-(dimethylamino)pyridazin-4-yl]-N-(3-methylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-14-5-4-6-15(11-14)20-18(25)24-9-7-23(8-10-24)16-12-17(22(2)3)21-19-13-16/h4-6,11-13H,7-10H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMASQLQJPZJROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=CC(=NN=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.